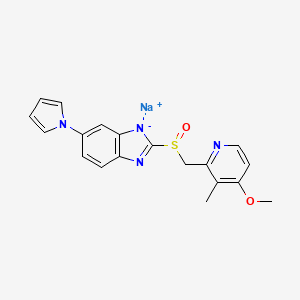

Ilaprazole sodique

Vue d'ensemble

Description

Ilaprazole, also known by the trade name Noltec, is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GERD), and duodenal ulcer . It is available in strengths of 5, 10, and 20 mg . Ilaprazole is developed by Il-Yang Pharmaceutical (Korea), and is still under clinical trials with the US FDA .

Molecular Structure Analysis

Ilaprazole has the molecular formula C19H18N4O2S . The molecular weight is 366.44 g/mol . The structure of Ilaprazole includes a benzimidazole ring, which is a key structural component of PPIs .Physical And Chemical Properties Analysis

The n-octanol to water partition coefficients of Ilaprazole were found to be 0.9951 at pH 6 and 0.8898 at pH 10 . The particle size distribution of Ilaprazole powder was in the size range of 0.138–13.183 μm with a mean particle size of 3.311 μm .Applications De Recherche Scientifique

Traitement des troubles gastro-intestinaux

Ilaprazole est efficace dans le traitement des ulcères gastriques et du reflux gastro-œsophagien (RGO) en raison de sa capacité à inhiber la sécrétion d'acide gastrique .

Études d'interaction médicamenteuse

Des recherches ont été menées pour déterminer l'interaction entre l'ilaprazole et d'autres médicaments, tels que le clopidogrel, ce qui est important pour comprendre ses effets lorsqu'il est utilisé en association avec d'autres médicaments .

Pharmacocinétique et pharmacodynamie

Des études ont été menées pour étudier la pharmacocinétique, la pharmacodynamie et la sécurité de l'ilaprazole, en particulier dans différentes formulations et voies d'administration .

In Vivo

In vivo studies have demonstrated that sodium ilaprazole is effective in reducing gastric acid secretion in animals. The drug has been shown to reduce gastric acid secretion in rats, dogs, and monkeys. In addition, the drug has been shown to reduce the symptoms of GERD in humans.

In Vitro

In vitro studies have demonstrated that sodium ilaprazole is effective in inhibiting the activity of H+/K+-ATPase. The drug has been shown to inhibit the activity of H+/K+-ATPase in a dose-dependent manner. In addition, the drug has been shown to inhibit the activity of other proton pumps, such as the H+/K+-ATPase and the Na+/H+ exchanger.

Mécanisme D'action

Target of Action

Ilaprazole Sodium, also known as Sodium Ilaprazole, primarily targets the H+/K+ ATPase enzyme , commonly referred to as the proton pump . This enzyme is located on the parietal cells of the stomach lining .

Mode of Action

Ilaprazole Sodium works by selectively inhibiting the H+/K+ ATPase enzyme . This enzyme is responsible for the final step of acid production, where hydrogen ions are secreted into the stomach in exchange for potassium ions .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme by Ilaprazole Sodium disrupts the biochemical pathway of gastric acid secretion . This results in a decrease in the production of stomach acid, thereby reducing the acidity of the stomach environment .

Pharmacokinetics

The pharmacokinetics of Ilaprazole Sodium have been evaluated in many clinical studies. Its linear pharmacokinetics was demonstrated, with dose-proportional increases in peak plasma concentration and area under the plasma concentration vs. time curve for both oral administration and intravenous infusion administration . The in vitro microsome tests have shown that Ilaprazole Sodium is mainly metabolized by non-enzymatic degradation and partially by CYP3A4, but hardly by CYP2C19 .

Result of Action

The molecular and cellular effects of Ilaprazole Sodium’s action primarily involve the reduction of gastric acid secretion . By inhibiting the H+/K+ ATPase enzyme, Ilaprazole Sodium prevents the exchange of hydrogen ions for potassium ions in the stomach, thereby reducing the production of stomach acid . This results in a decrease in the acidity of the stomach environment, which can help in the treatment of conditions such as dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer .

Action Environment

The action, efficacy, and stability of Ilaprazole Sodium can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of Ilaprazole Sodium . Additionally, the pH level of the stomach environment can also influence the effectiveness of Ilaprazole Sodium in inhibiting the H+/K+ ATPase enzyme .

Activité Biologique

Sodium ilaprazole has been shown to have a variety of biological activities. The drug has been shown to have anti-inflammatory, anti-ulcer, and anti-bacterial activities. In addition, the drug has been shown to have anti-fungal and anti-viral activities.

Biochemical and Physiological Effects

Sodium ilaprazole has been shown to have a variety of biochemical and physiological effects. The drug has been shown to reduce gastric acid secretion, reduce gastric emptying, and reduce gastric motility. In addition, the drug has been shown to reduce the production of pepsin and increase the production of bicarbonate.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using sodium ilaprazole in laboratory experiments is its ability to inhibit the activity of H+/K+-ATPase. This makes it an ideal tool for studying the effects of acid on cells and tissues. However, sodium ilaprazole has some limitations. The drug is not very soluble in water, which limits its use in some experiments. In addition, the drug is not very stable in solution, which can lead to degradation of the drug over time.

Orientations Futures

Future research on sodium ilaprazole should focus on developing more efficient synthesis methods, investigating the mechanism of action of the drug, and exploring its potential applications in clinical practice. In addition, research should focus on developing new formulations of the drug and exploring its potential uses in combination with other drugs. Finally, research should focus on exploring the potential side effects of the drug and developing strategies to reduce or eliminate them.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Ilaprazole sodium interacts with the H+/K+ ATPase, an enzyme found in the stomach. This interaction is crucial for its function as a PPI . It inhibits this enzyme, leading to a decrease in gastric acid secretion . This biochemical reaction plays a significant role in managing conditions related to excess stomach acid .

Cellular Effects

Ilaprazole sodium has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the H+/K+ ATPase enzyme, it reduces gastric acid secretion, thereby protecting the gastrointestinal cells . It also influences cell function by preventing the development of reflux oesophagitis .

Molecular Mechanism

The molecular mechanism of Ilaprazole sodium involves the irreversible inhibition of the H+/K+ ATPase enzyme . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells. By inhibiting this enzyme, Ilaprazole sodium effectively reduces the production of stomach acid .

Temporal Effects in Laboratory Settings

In laboratory settings, Ilaprazole sodium has shown to provide significantly better pH control over 24 hours and during evening and overnight hours compared with other PPIs . This suggests that Ilaprazole sodium has a stable effect over time and does not degrade quickly .

Dosage Effects in Animal Models

While specific studies on dosage effects of Ilaprazole sodium in animal models are limited, preformulation studies commence when a newly synthesized drug shows sufficient pharmacologic promise in animal models . These studies focus on the physicochemical properties of the new compound that could affect drug performance and lead to the development of an efficacious dosage form .

Metabolic Pathways

Ilaprazole sodium is mainly metabolized by non-enzymatic degradation and partially by CYP3A4 . This metabolic pathway is significantly different from other PPIs . The primary metabolic pathway of Ilaprazole sodium in humans is proposed to be nonenzymatic sulfoxide reduction rather than CYP3A4-mediated sulfoxide oxidation .

Transport and Distribution

While specific information on the transport and distribution of Ilaprazole sodium within cells and tissues is limited, it is known that Ilaprazole sodium is administered orally . After administration, it selectively accumulates in the gastric parietal cells .

Subcellular Localization

Ilaprazole sodium is localized in the gastric parietal cells of the stomach . Here, it exerts its effects by inhibiting the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid .

Propriétés

IUPAC Name |

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGDDMFDBZPGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N4NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172152-50-0 | |

| Record name | Ilaprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilaprazole sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KRT8S6GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

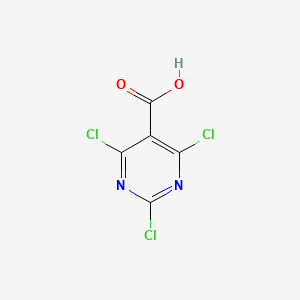

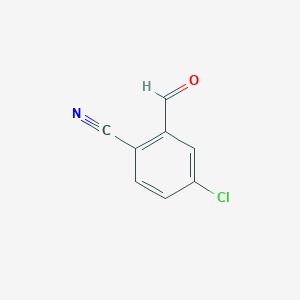

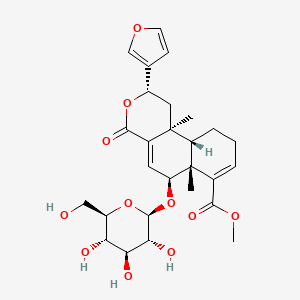

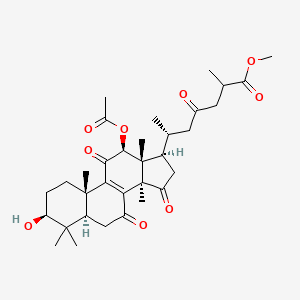

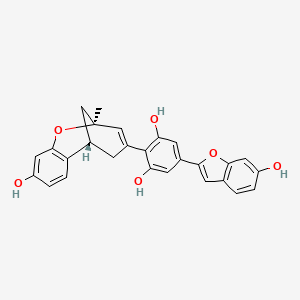

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)